N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Overview
Description
The compound “N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is likely to be a complex organic molecule. It contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a thiophene ring (a five-membered aromatic ring with four carbon atoms and one sulfur). The cyclopentanecarboxamide group indicates a cyclopentane (a ring of five carbon atoms) attached to a carboxamide group (consisting of a carbonyl (C=O) and an amine (NH2)) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiophene rings, the creation of the cyclopentane ring, and the attachment of the carboxamide group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and thiophene rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons. The cyclopentane ring is likely to be in a puckered conformation due to the strain of the ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The furan and thiophene rings, being aromatic, might undergo electrophilic aromatic substitution reactions. The carboxamide group could be involved in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Redox-Active Ligands for Metal Centers
Furan and thiophene diarylmethenes, closely related to the structure of interest, have shown potential as redox-active ligands for metal centers. These compounds could be exploited in the development of nontraditional stoichiometric and catalytic redox reactions. The selective meso-deprotonations of diarylmethanes to form π-conjugated anions and their facile one-electron oxidation to neutral radicals suggest intriguing applications in redox chemistry (Curcio et al., 2018).
Structure-Odor Correlations
Research into the key coffee odorant Furan-2-ylmethanethiol (2-FFT) and its structural analogs, including furan derivatives, has provided insights into structure-odor activity studies. These studies aim to understand the structural features required to evoke specific odors, which has implications for the food industry and the design of fragrances and flavors (Schoenauer & Schieberle, 2018).
Antimicrobial Activity
Furan and thiophene-1,3-benzothiazin-4-one hybrids have been synthesized and evaluated for their in vitro antimicrobial activities. Some compounds demonstrated good activity against Gram-positive, Gram-negative bacteria, and yeasts, highlighting their potential as antimicrobial agents (Popiołek et al., 2016).
Photophysical Studies
Difurylperhydrocyclopentene derivatives, including those incorporating furan units, display reversible photochromism with promising applications in materials science. Their superior fluorescence, high photocyclization conversion, and cyclization quantum yield, combined with no cytotoxicity, suggest potential in vivo applications for biodegradable and biorenewable materials (Wang et al., 2017).
Antiviral Properties
Furan-carboxamide derivatives have been synthesized and evaluated as inhibitors of the influenza A H5N1 virus, showcasing significant anti-influenza activity. This introduces a novel avenue for antiviral drug development, emphasizing the therapeutic potential of furan derivatives (Yongshi et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-14(16-11-12-5-3-9-18-12)15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPFJPGFFFMXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide |
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